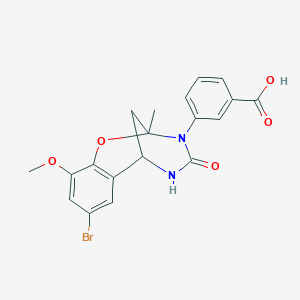

![molecular formula C20H18Br2N2O4S2 B2995769 N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide CAS No. 88617-67-8](/img/structure/B2995769.png)

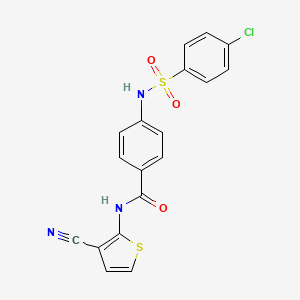

N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with the linear formula C20H18Br2N2O4S2 . It has a molecular weight of 574.313 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H18Br2N2O4S2 . This indicates that it contains 20 carbon © atoms, 18 hydrogen (H) atoms, 2 bromine (Br) atoms, 2 nitrogen (N) atoms, 4 oxygen (O) atoms, and 2 sulfur (S) atoms .Aplicaciones Científicas De Investigación

Antitumor Applications

Sulfonamides, including N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) demonstrated that certain sulfonamides have potent cell cycle inhibitory properties and have progressed to clinical trials for antitumor applications. These compounds, such as E7010 and E7070, were noted for their disruption of tubulin polymerization and antiproliferative effects causing decreases in the S phase fraction in cancer cell lines. Further, their clinical activities in phase I settings prompted deeper examination into oncolytic small molecules in this category (Owa et al., 2002).

Synthesis and Characterization

In 2018, Murthy et al. conducted a study focusing on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, providing insights into the molecular structure and interaction in the crystal state. This study provides valuable information about the structural and electronic properties of such sulfonamides, contributing to our understanding of their potential applications in various scientific fields (Murthy et al., 2018).

Carbonic Anhydrase Inhibitors

Sulfonamides, including biphenylsulfonamides, have been tested as inhibitors of the zinc enzyme carbonic anhydrase, which is associated with tumor growth. A study by Morsy et al. (2009) showed that these compounds were efficient inhibitors of the cytosolic CA II and transmembrane, tumor-associated CA IX isozymes. They also demonstrated inhibition of growth in various tumor cell lines, suggesting potential applications in cancer treatment (Morsy et al., 2009).

Optimization for Antimycobacterial Activity

Chen et al. (2021) explored the optimization of sulfonamide compounds for the treatment of Mycobacterium tuberculosis. Their study highlighted the importance of the 4-aminobenzenesulfonamide moiety in maintaining antimycobacterial activity and identified compounds with promising activity and low cytotoxicity, offering insights into the potential therapeutic use of sulfonamides in tuberculosis treatment (Chen et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4,5-dibromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Br2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTDELJACHUANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Br2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)

![5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2995706.png)

![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)